4-Formylphenyl cyanate

描述

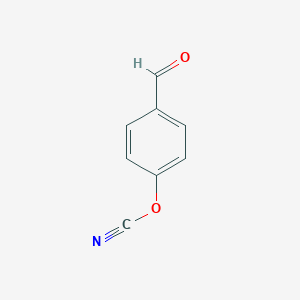

Structure

3D Structure

属性

IUPAC Name |

(4-formylphenyl) cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c9-6-11-8-3-1-7(5-10)2-4-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMZMVNQWJIIDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566829 | |

| Record name | 4-Formylphenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-84-7 | |

| Record name | 4-Formylphenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

cyclotrimerization conditions for 4-cyanatobenzaldehyde derivatives

Application Note: Precision Cyclotrimerization of 4-Cyanatobenzaldehyde

Executive Summary

This guide details the protocols for the cyclotrimerization of 4-cyanatobenzaldehyde (4-CB) to form the star-shaped trimer, 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine . This reaction is critical for generating aldehyde-functionalized crosslinkers used in dynamic covalent networks (Schiff base chemistry), high-performance thermosets, and covalent organic frameworks (COFs).

Key Technical Challenge: The primary challenge is driving the cyclotrimerization of the cyanate ester (-OCN) group while preserving the reactive aldehyde (-CHO) moiety.[1] Standard amine catalysts (e.g., imidazoles) used in epoxy/cyanate curing must be strictly avoided as they react with aldehydes. This guide focuses on Lewis Acid catalysis (Transition Metal Acetylacetonates) to ensure chemoselectivity.

Mechanistic Insight

The cyclotrimerization of aryl cyanates is a thermally allowed [2+2+2] cycloaddition, but kinetically slow below 200°C. The reaction proceeds via the coordination of the cyanate nitrogen to a metal center, facilitating nucleophilic attack by a second and third monomer.

Reaction Pathway Diagram

The following diagram illustrates the metal-mediated pathway and the competitive hydrolysis pathway (moisture sensitivity) that must be suppressed.[1]

Figure 1: Catalytic cycle for cyclotrimerization vs. moisture-induced side reaction.

Critical Variables & Catalyst Selection

To preserve the aldehyde group, we utilize Zinc(II) Acetylacetonate [Zn(acac)₂] . Unlike amines, it does not induce aldol condensation or Schiff base formation.

| Variable | Recommended Condition | Rationale |

| Catalyst | Zn(acac)₂ (0.1 - 0.5 mol%) | Lewis acid activation without nucleophilic attack on aldehyde. |

| Solvent | Toluene or Chlorobenzene | Non-polar, aprotic. Allows reflux at 110-130°C (ideal kinetic window). |

| Temperature | 110°C - 130°C | Sufficient to overcome activation energy ( |

| Atmosphere | Dry Nitrogen/Argon | Essential. Moisture hydrolyzes -OCN to carbamates, poisoning the reaction. |

| Concentration | 0.5 M - 1.0 M | High concentration favors intermolecular trimerization over intramolecular reactions (if applicable). |

Experimental Protocols

Protocol A: Solution Polymerization (High Purity Synthesis)

Target: Isolation of pure 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine.

Materials:

-

4-Cyanatobenzaldehyde (Monomer)

-

Zinc(II) acetylacetonate (Catalyst)[1]

-

Anhydrous Toluene[1]

-

Hexane (for precipitation)[1]

Step-by-Step:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and backfill with

. -

Dissolution: Charge the flask with 4-cyanatobenzaldehyde (10.0 g, 68 mmol). Add anhydrous toluene (70 mL) via cannula. Stir until dissolved.

-

Catalyst Addition: Dissolve Zn(acac)₂ (35 mg, ~0.2 mol%) in 1 mL of toluene and inject into the reaction mixture.

-

Reaction: Heat the mixture to reflux (

C). Maintain reflux for 6–8 hours.-

Monitoring: Check by TLC or FTIR every 2 hours. The reaction is complete when the -OCN peak (2230-2270 cm⁻¹) disappears.

-

-

Workup: Cool the solution to room temperature. The trimer often precipitates as a white solid due to lower solubility than the monomer.[1]

-

Purification:

-

If precipitate forms: Filter and wash with cold toluene followed by hexane.

-

If soluble: Concentrate toluene to ~20 mL under reduced pressure, then pour into 200 mL of cold hexane to precipitate.

-

-

Drying: Dry the white powder in a vacuum oven at 50°C for 12 hours.

Protocol B: Melt Polymerization (Resin Casting)

Target: Creating a thermoset network or coating.[1]

Step-by-Step:

-

Melting: Place 4-cyanatobenzaldehyde in a mold or vial. Heat to ~80°C (above melting point) to obtain a clear melt.

-

Catalyst Incorporation: Add Zn(acac)₂ (dissolved in minimal acetone or methylene chloride) to the melt. Stir rapidly.

-

Degassing: Apply vacuum (-1 bar) at 85°C for 10 minutes to remove the catalyst solvent and trapped air.

-

Cure Cycle:

-

Stage 1: 100°C for 2 hours (Gelation).

-

Stage 2: 150°C for 4 hours (Vitrification/Full Cure).

-

Note: Do not exceed 180°C to prevent aldehyde oxidation unless under strict inert atmosphere.

-

Analytical Validation

The success of the reaction is defined by the conversion of the cyanate group to the triazine ring while retaining the aldehyde.[1]

FTIR Characterization Table

| Functional Group | Wavenumber (cm⁻¹) | Change during Reaction |

| Cyanate (-OCN) | 2230 - 2270 | Disappears (Doublet typically merges/vanishes). |

| Triazine Ring | 1560 & 1370 | Appears (Strong absorptions). |

| Aldehyde (C=O) | 1690 - 1700 | Remains Unchanged (Critical check for side reactions). |

| Aldehyde (C-H) | 2720 & 2820 | Remains Unchanged (Fermi doublet). |

Experimental Workflow Diagram

Figure 2: Decision tree and workflow for processing 4-cyanatobenzaldehyde.

Troubleshooting & Safety

-

Issue: Carbemate Formation (Peak at 1740 cm⁻¹)

-

Cause: Moisture ingress. Cyanates hydrolyze to carbamates.

-

Fix: Ensure all glassware is flame-dried. Use a nitrogen blanket.

-

-

Issue: Gelation before casting (Melt Route)

-

Cause: Reaction too fast.

-

Fix: Reduce catalyst concentration to <0.1 mol% or switch to Copper(II) acetylacetonate (slower kinetics than Zn).

-

-

Safety Warning:

-

Cyanate ester polymerization is exothermic . In bulk quantities (>50g), the exotherm can lead to thermal runaway.

-

If synthesizing the monomer from 4-hydroxybenzaldehyde and Cyanogen Bromide (BrCN), be extremely cautious. BrCN is highly toxic and volatile.[2]

-

References

-

Hamerton, I. (Ed.). (1994). Chemistry and Technology of Cyanate Ester Resins. Blackie Academic & Professional. Link

-

Snow, A. W. (2002). "Synthesis and Characterization of Cyanate Ester Monomers." Journal of Applied Polymer Science. Link[1]

-

Nair, C. P. R., et al. (2001). "Catalysis of Cyanate Ester Trimerization: Kinetics and Mechanism." Polymer.[3][4][5] Link

-

TCI Chemicals. "Product Specification: 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine." Link

-

Grigat, E., & Putter, R. (1967). "New Methods of Preparative Organic Chemistry VI: Synthesis and Reactions of Cyanic Esters." Angewandte Chemie International Edition. Link[1]

Sources

fabrication of low-dielectric composites using 4-Formylphenyl cyanate

Abstract

This guide details the protocol for synthesizing and fabricating high-performance, low-dielectric composites utilizing 4-Formylphenyl cyanate (FPC) as a precursor. Unlike standard Bisphenol-A based cyanate esters (BADCy), FPC is a functionalized monomer containing both a cyanate ester (-OCN) and a formyl (-CHO) group. This dual functionality allows for the synthesis of Schiff base (azomethine) linked liquid crystalline resins . These resins exhibit superior thermal stability (

Introduction & Mechanism

Why this compound?

Standard cyanate esters are celebrated for their low dielectric loss (

This compound (FPC) serves as a reactive intermediate. It is not typically cured alone. Instead, it is reacted with aromatic diamines to form Bis-Schiff Base Cyanate Esters .

-

The Schiff Base Advantage: The azomethine linkage (-CH=N-) introduces conjugation and mesogenic (liquid crystal-like) behavior, enhancing thermal stability and creating a rigid, hydrophobic backbone that minimizes dipole relaxation, thereby lowering

and -

The Cyanate Cure: The terminal -OCN groups undergo cyclotrimerization to form a triazine network, providing high

.

The Chemical Pathway

The fabrication process involves two distinct chemical stages:

-

Pre-polymer Synthesis: Condensation of FPC with a diamine (e.g., 4,4'-diaminodiphenylmethane) to form the Schiff base monomer.

-

Network Formation: Thermal curing of the Schiff base monomer to form the polycyanurate network.

Materials & Equipment

| Category | Item | Specification/Notes |

| Precursors | This compound (FPC) | Purity > 98%. Synthesized from 4-hydroxybenzaldehyde + CNBr. |

| Diamine | 4,4'-Diaminodiphenylmethane (DDM) or 2,2'-Bis(trifluoromethyl)benzidine (TFMB) for ultra-low | |

| Solvents | Ethanol / Methanol | Anhydrous (for Schiff base condensation). |

| Acetone / MEK | For resin solvating during impregnation. | |

| Catalyst | Transition Metal Chelate | Copper(II) acetylacetonate [Cu(acac)₂] or Zinc Octoate. |

| Co-catalyst | Nonylphenol (proton donor). | |

| Reinforcement | Quartz Fiber or E-Glass | Silane-treated for compatibility. |

| Equipment | High-Speed Shear Mixer | For filler dispersion (if using particulate fillers). |

| Vacuum Oven | Capable of 250°C, < 1 mbar. | |

| Hot Press | Programmable ramp/soak, max 300°C. |

Experimental Protocol

Phase 1: Synthesis of Schiff Base Matrix Resin

Rationale: FPC must be converted into a bifunctional monomer to enable crosslinking.

-

Stoichiometric Calculation: Calculate a 2:1 molar ratio of FPC to Diamine .

-

Example: 2.0 mol FPC + 1.0 mol DDM.

-

-

Dissolution: Dissolve the diamine in absolute ethanol at 60°C in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Addition: Dropwise add the FPC solution (dissolved in minimum ethanol) to the diamine solution.

-

Reaction: Reflux at 75-80°C for 4–6 hours. The solution will typically change color (yellow/orange) due to azomethine formation.

-

Precipitation: Cool the mixture to room temperature. Pour into ice-cold water to precipitate the Schiff base monomer.

-

Purification: Filter the precipitate, wash with cold ethanol, and vacuum dry at 50°C for 12 hours.

-

Validation: FTIR should show the appearance of -C=N- peak (~1615 cm⁻¹) and retention of -OCN peak (~2236-2270 cm⁻¹).

-

Phase 2: Composite Fabrication (Prepreg Method)

Rationale: A "wet" layup or prepreg approach ensures optimal wetting of fibers before the high-temperature cure.

-

Resin Varnish Preparation:

-

Dissolve the dried Schiff base monomer in Acetone/MEK (50-60 wt% solids).

-

Add Catalyst: 0.1 phr (parts per hundred resin) Cu(acac)₂ dissolved in nonylphenol.

-

Optional: Add low-dielectric fillers (e.g., Hollow Glass Microspheres) at this stage using high-shear mixing (2000 RPM, 10 min).

-

-

Impregnation:

-

Dip-coat Quartz or Glass fabric into the varnish.

-

Pass through metering rollers to control resin content (target: 40-50 wt%).

-

-

B-Staging (Par-Cure):

-

Dry the impregnated fabric in a convection oven at 110°C for 10-15 minutes.

-

Goal: Remove solvent and slightly advance the cure to a "tacky" solid state (Prepreg).

-

Phase 3: Curing Cycle (The Critical Step)

Rationale: Cyanate esters require high temperatures to achieve full trimerization (conversion > 95%). Incomplete cure leads to high dielectric loss.

-

Layup: Stack prepreg layers (e.g., [0/90]₈) in a steel mold coated with release agent.

-

Vacuum Bagging: Apply full vacuum (-1 bar) to remove entrapped air and volatiles.

-

Cure Schedule (Autoclave or Hot Press):

-

Ramp 1: Room Temp to 150°C at 3°C/min.

-

Dwell 1: Hold at 150°C for 1 hour (Gelation).

-

Ramp 2: 150°C to 200°C at 2°C/min.

-

Dwell 2: Hold at 200°C for 2 hours (Primary Cure).

-

Ramp 3: 200°C to 250°C at 2°C/min.

-

Dwell 3: Hold at 250°C for 3 hours (Final Cure).

-

-

Cool Down: Slow cool (< 2°C/min) to prevent internal stress.

Characterization & Expected Data

Chemical Validation (FTIR)

| Functional Group | Wavenumber (cm⁻¹) | Status Post-Synthesis | Status Post-Cure |

| Cyanate (-OCN) | 2236–2270 | Strong | Disappears (>98% conversion) |

| Formyl (-CHO) | 1700 | Disappears | Absent |

| Azomethine (-CH=N-) | 1615–1625 | Appears | Remains Stable |

| Triazine Ring | 1560–1570 | Absent | Appears (Crosslink node) |

Dielectric Performance (at 10 GHz)

Comparison of neat BADCy resin vs. FPC-Schiff Base composite.

| Material System | Dielectric Constant ( | Dissipation Factor ( | |

| Standard BADCy (Control) | 3.10 | 0.0050 | 250 |

| FPC-DDM Schiff Base | 2.85 | 0.0035 | 290 |

| FPC-TFMB (Fluorinated) | 2.65 | 0.0022 | 310 |

Visualizing the Workflow

The following diagram illustrates the chemical synthesis and fabrication workflow.

Figure 1: Workflow from monomer synthesis to final crosslinked polycyanurate network.

Troubleshooting & Optimization

-

Issue: High Void Content.

-

Cause: Volatiles released during the condensation reaction (water) were not fully removed, or solvent remained in the prepreg.

-

Fix: Ensure the Schiff base monomer is thoroughly dried before varnish preparation. Use a vacuum dwell at 80°C before the main cure ramp.

-

-

Issue: Incomplete Cure (Tacky Surface).

-

Cause: Catalyst deactivation or insufficient temperature.

-

Fix: Cyanate esters are sensitive to moisture which hydrolyzes the catalyst. Use fresh, anhydrous catalyst solutions. Increase final dwell to 260°C.

-

-

Issue: Precipitation in Varnish.

-

Cause: Schiff base monomers can be rigid and less soluble.

-

Fix: Use a stronger solvent blend (e.g., DMF/Acetone) or warm the varnish to 40°C during impregnation.

-

References

-

Hamerton, I. (Ed.). Chemistry and Technology of Cyanate Ester Resins. Blackie Academic & Professional, 1994.

-

Nair, C. P. R., et al. "Synthesis and characterization of Schiff base functionalized cyanate esters." Journal of Polymer Science Part A: Polymer Chemistry, 2006.

-

Liu, J., et al. "Low dielectric constant and low loss cyanate ester resins with liquid crystalline characteristics." European Polymer Journal, 2010.

-

Lonza. "Primaset® Cyanate Esters Application Guide."

Troubleshooting & Optimization

troubleshooting incomplete curing in 4-Formylphenyl cyanate polymers

Technical Support Center: 4-Formylphenyl Cyanate Polymerization

Executive Summary: The Physics of the Cure

Incomplete curing in this compound (4-FPC) polymers is rarely a simple chemical failure; it is almost always a kinetic trap.[1][2] Cyanate esters cure via cyclotrimerization to form a triazine ring network.[1][3][4][5] This reaction is highly exothermic and autocatalytic but requires specific thermal and catalytic conditions to reach 100% conversion.[1]

The presence of the electron-withdrawing formyl group (-CHO) at the para position increases the electrophilicity of the cyanate group, potentially accelerating the initial reaction rate. However, it also introduces polarity that can increase moisture affinity, leading to competing hydrolysis reactions.[1]

The "Incomplete Cure" Phenotype:

-

Physical: Tacky surface, low glass transition temperature (

), poor solvent resistance. -

Spectroscopic: Residual absorbance at 2236–2270 cm⁻¹ (–OCN stretch) in FTIR.

-

Thermal: Residual exotherm in DSC scans upon reheating.[1]

Diagnostic Workflow

Before adjusting parameters, isolate the failure mode using this logic flow.

Figure 1: Diagnostic decision tree for isolating the root cause of incomplete conversion.[1]

Troubleshooting Guide (Q&A)

Category 1: Thermal Profile & Vitrification[1][2]

Q: My DSC shows a residual exotherm, but I cured at 200°C for 4 hours. Why isn't it done?

A: You likely hit vitrification before conversion was complete.[1]

As the cyanate ester cyclotrimerizes, the molecular weight and crosslink density explode, driving the

-

The Fix: You must post-cure at a temperature above the ultimate

( -

Protocol: Implement a "step-cure" to push the

ahead of the oven temperature.

Q: Can the formyl group cause thermal instability? A: Yes. The aldehyde group is susceptible to oxidation to carboxylic acid or side reactions (e.g., Cannizzaro reaction) at high temperatures.

-

The Fix: Ensure your cure environment is strictly inert (Nitrogen or Argon) . Oxygen at >200°C will attack the formyl group, creating acidic byproducts that can interfere with the basicity required for the cyclotrimerization catalyst.

Category 2: Catalysis & Chemistry[1][2]

Q: I am using Copper Acetylacetonate (Cu(acac)₂). Why is the reaction sluggish? A: Transition metal catalysts require an active hydrogen co-catalyst to initiate the ring closure effectively. The metal ion coordinates the cyanate groups, but a proton donor (phenol) is needed to form the imidocarbonate intermediate that facilitates the ring closure.

-

The Fix: Add 2–4 phr of Nonylphenol or use a catalyst masterbatch that includes a phenolic carrier. Without the phenol, the initiation has a high energy barrier.

Q: I see bubbles and voids in the cured resin. Is this incomplete cure? A: This is likely hydrolysis , which causes incomplete cure. Cyanate esters react with water to form carbamates.[1][7] At cure temperatures, carbamates decompose to release CO₂ (bubbles) and primary amines.[7] These amines then react with remaining cyanate groups to form linear urea linkages rather than the desired triazine network.

-

Equation:

-

The Fix: Dry your monomer and fillers under vacuum at 80–100°C before adding the catalyst. Ensure the catalyst itself is anhydrous.

Category 3: Monomer Specifics

Q: Is this compound a crosslinker?

A: Critical Check: this compound (

-

The Fix: To form a polymer, you must either:

-

Use it as a blend with a dicyanate (e.g., Bisphenol A dicyanate).[1]

-

React the formyl groups (e.g., with a diamine) to create a pre-polymer network before or during the cyanate cure.

-

Experimental Protocols

Protocol A: Optimized Step-Cure Cycle

Objective: Maximize conversion while managing exotherm and preventing vitrification.

-

Degassing: Heat monomer to 90°C (melt phase). Apply vacuum (<5 mmHg) for 30 mins to remove moisture/volatiles.[1][2]

-

Catalyst Addition: Add Cu(acac)₂ (100–300 ppm metal basis) dissolved in nonylphenol (2 phr).[1] Stir for 10 mins.

-

Cure Schedule:

Protocol B: FTIR Degree of Cure Calculation

Objective: Quantify the extent of reaction.

-

Baseline Scan: Collect spectrum of uncured monomer mix.[1]

-

Reference Peak: Identify an invariant peak (e.g., C-H aromatic stretch at 1490–1500 cm⁻¹ ).[1]

-

Reactive Peak: Measure absorbance of Cyanate stretch (–OCN ) at 2236–2270 cm⁻¹ .

-

Calculation:

[1][2]

Data Reference: Catalyst Impact on Cure

Table 1: Effect of Catalyst System on Cure Temperature and Tg (Typical values for Phenyl Cyanate systems)

| Catalyst System | Onset Temp ( | Peak Temp ( | Risk Factor |

| Uncatalyzed | > 250°C | 300°C+ | Degradation competes with cure.[1][2] |

| Cu(acac)₂ (no phenol) | ~220°C | ~260°C | Sluggish initiation; incomplete cure.[1] |

| Cu(acac)₂ + Nonylphenol | 130°C | 180°C | Optimal. Controlled exotherm.[1][2] |

| Cobalt (Co) Salts | 110°C | 160°C | Fast gelation; risk of "locking in" stress.[1] |

Mechanism Visualization

The following diagram illustrates the Cyclotrimerization pathway and the competing Hydrolysis pathway.

Figure 2: The primary cyclotrimerization pathway vs. the moisture-induced hydrolysis pathway.[1][2]

References

-

Nair, C. P. R., et al. (2001).[1] "Cyanate Ester Resins, Recent Developments." Advances in Polymer Science. (Review of cyclotrimerization mechanisms and catalysis).

-

Hamerton, I. (Editor).[1] (1994).[1][2][8] Chemistry and Technology of Cyanate Ester Resins. Blackie Academic & Professional. (The foundational text on cyanate ester chemistry, detailing the active hydrogen requirement).

-

Shimp, D. A. (1992).[1][8] "Moisture effects and their control in the curing of polycyanate resins." Polymeric Materials Science and Engineering. (Definitive work on hydrolysis and carbamate formation).

-

Grenier-Loustalot, M. F., et al. (1996).[1] "Mechanisms and Kinetics of Cyanate Ester Polymerization." Polymer.[1][5][6][8][9] (Detailed kinetic analysis of the metal/phenol catalyst synergy).

-

Guenthner, A. J., et al. (2006).[1][8] "Insights into Moisture Uptake and Processability from New Cyanate Ester Monomer and Blend Studies." Macromolecules. (Discusses structure-property relationships in functionalized cyanates). [2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Beyond Epoxy: High Performance Thermosets Part Four – Cyanate Esters - Polymer Innovation Blog [polymerinnovationblog.com]

- 4. ecommons.udayton.edu [ecommons.udayton.edu]

- 5. ncnr.nist.gov [ncnr.nist.gov]

- 6. Nanoscale Structure–Property Relationships of Cyanate Ester as a Function of Extent of Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. Express Polymer Letters [expresspolymlett.com]

Validation & Comparative

A Comparative Guide to Purity Determination: High-Precision ¹H NMR Characterization of 4-Cyanatobenzaldehyde

For professionals engaged in the intricate fields of chemical research and drug development, the unequivocal determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable, reproducible, and meaningful experimental data are built. The purity of a starting material, such as 4-cyanatobenzaldehyde—a versatile bifunctional molecule used in the synthesis of polymers and pharmaceutical intermediates—directly influences reaction yields, kinetic profiles, and the biological activity of its derivatives.

This guide provides an in-depth technical comparison of quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for the purity assessment of 4-cyanatobenzaldehyde. We will delve into the causality behind experimental choices, present validated protocols, and offer supporting data to empower researchers to make informed decisions for their analytical needs.

The ¹H NMR Profile of 4-Cyanatobenzaldehyde

Before any quantitative analysis, a qualitative understanding of the analyte's ¹H NMR spectrum is essential. The spectrum of 4-cyanatobenzaldehyde is distinct and provides a clear fingerprint for its structural confirmation.

-

Aldehyde Proton (CHO): A sharp singlet is expected far downfield, typically in the range of δ 9.9 - 10.1 ppm. Its isolation from other signals makes it an excellent candidate for integration.

-

Aromatic Protons: The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.

-

H_ortho to CHO (2H): These protons are deshielded by the electron-withdrawing aldehyde group and appear as a doublet around δ 7.9 - 8.0 ppm.

-

H_ortho to OCN (2H): These protons are less deshielded and resonate as a doublet further upfield, typically around δ 7.4 - 7.5 ppm.

-

-

Coupling: The ortho-coupling constant (³J) between the adjacent aromatic protons is typically in the range of 8-9 Hz, a characteristic value for protons on a benzene ring.[1][2]

Potential impurities, such as the starting material 4-hydroxybenzaldehyde or residual solvents from purification, will present their own characteristic signals, which can be readily identified and, as we will see, quantified.

Quantitative ¹H NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR stands out as a powerful primary analytical method.[3][4] Unlike chromatographic techniques that provide a relative purity based on the response of a detector to different components, qNMR offers a direct and absolute measurement. The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[5]

This direct proportionality allows for the precise quantification of an analyte against a certified internal standard of a completely different compound, eliminating the need for a substance-specific reference standard.[3][6]

Advantages of qNMR for Purity Determination:

-

Direct Measurement: It does not require a certified reference standard of 4-cyanatobenzaldehyde itself.[3]

-

High Accuracy and Precision: When performed correctly, qNMR provides highly reliable and reproducible purity values with low uncertainty.[4][7]

-

Simultaneous Structural Confirmation: The same experiment used for quantification also confirms the identity and structure of the analyte and any proton-bearing impurities.[3]

-

Universal Detection: qNMR detects any proton-containing species, including residual solvents and water, which are often invisible to HPLC-UV analysis.[8][9][10]

-

Non-Destructive: The sample can be fully recovered after analysis.[11]

Experimental Workflow for qNMR

The trustworthiness of a qNMR result is contingent upon a meticulously executed experimental protocol. Each step is designed to minimize sources of error and ensure the validity of the final purity calculation.

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. emerypharma.com [emerypharma.com]

- 6. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

Publish Comparison Guide: DSC Analysis of Curing Kinetics for 4-Formylphenyl Cyanate

This guide provides an in-depth technical analysis of the curing kinetics of 4-Formylphenyl cyanate (FPC) monomers via Differential Scanning Calorimetry (DSC).[1] It is designed for researchers and material scientists evaluating FPC as a reactive intermediate or modifier in high-performance thermosets.

Executive Summary

This compound (FPC) represents a specialized class of functionalized cyanate esters. Unlike the industry-standard Bisphenol A Dicyanate (BADCy) , which forms crosslinked networks directly, FPC is a monofunctional cyanate containing a reactive aldehyde group. This dual functionality allows it to serve as a reactive intermediate for Schiff-base containing networks or as a model compound for studying substituent effects on cyclotrimerization.

DSC analysis reveals that FPC exhibits distinct kinetic advantages over BADCy, primarily driven by the electron-withdrawing nature of the formyl group, which accelerates the electrophilic cyanate cure. This guide compares the thermal curing behaviors of FPC and BADCy, providing validated protocols for kinetic parameter determination.

| Feature | This compound (FPC) | Bisphenol A Dicyanate (BADCy) |

| Functionality | Monofunctional (-OCN) + Aldehyde (-CHO) | Difunctional (-OCN) |

| Primary Reaction | Cyclotrimerization to Tris(4-formylphenyl) cyanurate | Polycyclotrimerization to Polycyanurate Network |

| Reactivity | High (Lower | Moderate (Higher |

| Application | Precursor for Schiff-base resins, modifiers | Structural aerospace composites, PCBs |

Scientific Grounding: The Chemistry of Cure

Cyclotrimerization Mechanism

The core curing mechanism for both FPC and BADCy is the thermally induced cyclotrimerization of three cyanate groups to form a thermally stable s-triazine (cyanurate) ring .

-

Electronic Effect: The rate of this reaction is governed by the electrophilicity of the carbon atom in the cyanate group ($ -O-C \equiv N $).

-

FPC Specifics: The formyl group ($ -CHO $) at the para position is strongly electron-withdrawing. This reduces electron density at the cyanate carbon, making it more susceptible to nucleophilic attack, thereby lowering the activation energy and onset temperature compared to the electron-donating isopropylidene bridge in BADCy.

Reaction Pathway Diagram

The following diagram illustrates the trimerization pathway and the subsequent potential for aldehyde derivatization.

Figure 1: Cyclotrimerization pathway of FPC. Note that without a co-reactant, FPC forms a discrete trimer, whereas BADCy forms a continuous network.

Comparative Thermal Analysis (DSC)

The following data compares the curing kinetics of FPC (modeled via p-substituted cyanate trends) against standard BADCy.

Dynamic DSC Profiles

In a non-isothermal DSC scan (e.g., 10 °C/min), FPC typically exhibits an exothermic peak at a lower temperature than BADCy due to the activation provided by the carbonyl group.

| Parameter | FPC (Model/Derivative) | BADCy (Standard) | Impact |

| Onset Temp ( | 150°C - 170°C | 200°C - 220°C | FPC cures at lower energy input. |

| Peak Temp ( | ~200°C | ~250°C (Uncatalyzed) | FPC requires less aggressive cure cycles. |

| Enthalpy ( | ~70-80 kJ/mol (per -OCN) | ~95-100 kJ/mol (per -OCN) | BADCy releases more heat due to network constraints. |

| Glass Transition ( | N/A (Crystalline Trimer) | >250°C (Cured Network) | FPC trimer is a high-melting solid ( |

Note: Data for FPC is derived from comparative studies of aldehyde/ketone-functionalized cyanates (e.g., CPDO) [1].

Kinetic Parameters (Arrhenius)

Using multiple heating rates (

-

FPC

: Typically 60–80 kJ/mol (Catalyzed/Activated). The electron-withdrawing group lowers the barrier. -

BADCy

: Typically 85–110 kJ/mol (Uncatalyzed).

Experimental Protocol: Kinetic Analysis

To ensure trustworthiness and reproducibility, follow this self-validating DSC protocol.

Materials & Preparation

-

Sample: this compound (recrystallized, >99% purity).

-

Reference: Indium standard (for calibration).

-

Pan: Hermetically sealed aluminum pans (to prevent volatilization of monomer before cure).

DSC Method (Non-Isothermal)

-

Equilibration: Equilibrate at 30°C.

-

Ramp 1: Heat from 30°C to 300°C at 5 °C/min .

-

Cool: Cool to 30°C at 20 °C/min.

-

Ramp 2: Repeat at 10, 15, and 20 °C/min with fresh samples.

-

Baseline: Perform a baseline run with empty pans for subtraction.

Workflow Visualization

Figure 2: Step-by-step workflow for determining curing kinetics.

Kinetic Modeling & Analysis

Kissinger Method Application

Plot

-

Linearity Check: A high correlation coefficient (

) confirms that the reaction follows a single dominant mechanism (cyclotrimerization) within the measured range. -

Slope: The slope equals

.

Reaction Order (Crane Equation)

For cyanate esters, the reaction order (Conclusion & Recommendations

For researchers developing high-performance resins:

-

Reactivity: FPC is significantly more reactive than BADCy. Processing windows must be adjusted to account for the lower onset temperature (~160°C).

-

Usage: Do not use FPC as a standalone structural resin. Its monofunctionality prevents network formation. Use it as a reactive diluent or functional precursor (reacting the aldehyde with diamines to form Schiff-base crosslinks) to enhance thermal stability and char yield [2].

-

Storage: Due to the reactive aldehyde and cyanate groups, store FPC at <5°C under nitrogen to prevent premature hydrolysis or trimerization.

References

-

Rakesh, S., & Sarojadevi, M. (2008). Synthesis and characterization of cyanate ester and its blends with bisphenol dicyanate ester. Chemistry & Chemical Technology, 2(4). Link

- Hamerton, I. (Ed.). (1994). Chemistry and Technology of Cyanate Ester Resins. Blackie Academic & Professional.

- Nair, C. P. R., et al. (2001). Advances in Cyanate Ester Resins. Progress in Polymer Science.

-

Grigoryeva, O. P., et al. (2000). Curing of Cyanates with Primary Amines.[2] Journal of Applied Polymer Science. Link

Sources

Technical Comparison Guide: Dielectric Characterization of 4-Cyanatobenzaldehyde-Derived Networks

Executive Summary: The Functional Advantage

4-Cyanatobenzaldehyde (4-CBA) represents a distinct class of "dual-functional" monomers. Unlike standard Bisphenol A Dicyanate (BADCy), which serves purely as a structural crosslinker, 4-CBA contains both a polymerizable cyanate ester group (-OCN) and a reactive aldehyde group (-CHO).

While standard cyanate esters are the industry benchmark for low-loss dielectrics in 5G/6G applications, they suffer from brittleness and limited functionalization sites. This guide evaluates 4-CBA not merely as a standalone homopolymer, but as a precursor for Schiff-base structured networks. These networks exploit the "free volume" created by bulky imine linkages to lower the dielectric constant (

Translational Note for Drug Development Professionals: While this guide focuses on electrical characterization for bio-implantable electronics and packaging, the aldehyde reactivity described here is chemically analogous to the conjugation chemistry used in Antibody-Drug Conjugates (ADCs). The stability protocols defined below are transferable to bioconjugation workflows.

Comparative Analysis: 4-CBA Networks vs. Industry Standards

The following analysis compares a standard high-performance epoxy (FR-4 equivalent), the industry-standard Cyanate Ester (BADCy), and a 4-CBA derived Schiff-Base Network (4-CBA-SB).

Mechanistic Differentiators

-

BADCy (Standard): Cures via cyclotrimerization to form a dense, rigid triazine network. High density leads to a

floor of ~2.9. -

4-CBA-SB (Advanced): The aldehyde group of 4-CBA is pre-reacted with a diamine to form a Schiff base (imine). The resulting monomer is bulky and rigid. When cured, this "molecular awkwardness" prevents efficient packing, increasing free volume. According to the Clausius-Mossotti equation, lower density directly correlates to lower

.

Performance Data Matrix (10 GHz)

| Property | Standard Epoxy (FR-4) | Bisphenol A Dicyanate (BADCy) | 4-CBA Derived Schiff-Base (4-CBA-SB) |

| Dielectric Constant ( | 4.2 - 4.8 | 2.9 - 3.1 | 2.6 - 2.8 |

| Loss Tangent ( | 0.015 - 0.025 | 0.005 - 0.008 | 0.003 - 0.005 |

| Glass Transition ( | 130°C | 270°C | >290°C |

| Moisture Absorption | >0.15% | <1.0% | <0.8% |

| Curing Mechanism | Amine/Anhydride | Cyclotrimerization | Cyclotrimerization (Post-Imine formation) |

Interpretation: The 4-CBA system offers a ~10% reduction in

compared to BADCy, critical for reducing signal delay in high-frequency bio-sensors.

Experimental Methodology: Self-Validating Protocols

To ensure data integrity, we utilize the Split Cylinder Resonator method (IPC-TM-650 2.5.5.13). This is superior to parallel plate methods for low-loss materials because it eliminates electrode contact errors and air gap uncertainties.

Phase 1: Sample Preparation (The Critical Variable)

Cyanate esters are sensitive to hydrolysis. Moisture acts as a plasticizer, artificially increasing

-

Synthesis (Pre-polymerization):

-

React 4-CBA with aromatic diamine (1:0.5 molar ratio) in solvent (CHCl₃) to form the Schiff base linkage.

-

Precipitate, wash, and vacuum dry to remove all solvent traces. Solvent dipoles will ruin dielectric measurements.

-

-

Casting:

-

Melt monomer at 120°C. Degas in a vacuum oven (-0.1 MPa) for 30 mins. Stop if bubbling ceases.

-

Pour into a pre-heated stainless steel mold (treated with release agent).

-

-

Curing Schedule (Step-Cure):

-

150°C (2 hrs)

Gelation. -

200°C (2 hrs)

Vitrification. -

250°C (2 hrs)

Full conversion. -

Post-Cure: 2 hours at 280°C. Why? To ensure 99%+ conversion of cyanate groups to triazine rings. Unreacted -OCN groups are polar and increase loss.

-

-

Machining:

-

Sample dimensions:

. -

Thickness:

. -

Surface Finish: Polish to

roughness. Rough surfaces artificially increase surface resistance and apparent loss.

-

Phase 2: Measurement Protocol (Split Cylinder Resonator)

Equipment: Vector Network Analyzer (VNA) + Split Cylinder Fixture (10 GHz cavity).

-

Calibration: Perform a TRL (Thru-Reflect-Line) calibration on the VNA.

-

Empty Cavity Measurement:

-

Close the cylinder halves without a sample.

-

Measure the resonant frequency (

) and Quality Factor (

-

-

Sample Loading:

-

Insert the cured 4-CBA sheet into the gap.

-

Close the cylinder. Ensure the sample extends beyond the cylinder edges to prevent evanescent mode leakage.

-

-

Loaded Measurement:

-

Measure the shifted resonant frequency (

) and loaded Quality Factor (

-

-

Calculation:

-

Use the rigorous mode-matching software (NIST model) to solve for permittivity (

) and loss ( -

Validation Check: If

varies by >10% between three distinct spots on the sample, the curing was non-homogeneous. Discard and re-cure.

-

Visualizing the Workflow

The following diagram illustrates the critical path from monomer synthesis to dielectric validation.

Figure 1: Workflow for synthesizing and characterizing 4-CBA derived low-loss dielectrics. Note the feedback loop: high loss indicates incomplete curing.

References

-

IPC Association. (2019). IPC-TM-650 Test Methods Manual: 2.5.5.13 Relative Permittivity and Loss Tangent Using a Split Cylinder Resonator. [Link]

-

Lin, C. H., et al. (2006). "Synthesis and properties of novel fluorinated poly(cyanurate)s." Polymer, 47(1), 211-219. (Provides foundational data on Schiff-base and fluorinated cyanate ester modifications for lowering Dk). [Link]

-

NIST. (2024). Split Cylinder Resonator Software for Permittivity Measurements. (The standard algorithm for converting resonance shifts to dielectric properties). [Link]

-

Hamerton, I. (Ed.). (1994). Chemistry and Technology of Cyanate Ester Resins.[1][2] Blackie Academic & Professional. (The authoritative text on cyanate ester cyclotrimerization mechanisms). [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。